molecular formula C13H15NO3S B2874238 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]furan-2-carboxamide CAS No. 2097861-23-7

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]furan-2-carboxamide

Cat. No.: B2874238
CAS No.: 2097861-23-7
M. Wt: 265.33
InChI Key: WYDKKEYHFOCRPY-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring compound with one sulfur atom . It’s an essential heterocyclic compound with various applications in industrial chemistry and material science . Furan is a five-membered ring compound with one oxygen atom. Both thiophene and furan are aromatic and have a variety of properties and applications.


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Thiophene rings can participate in a variety of reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene derivatives generally have interesting electronic properties and can be used in the development of organic semiconductors .

Scientific Research Applications

Synthesis and Reactivity

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]furan-2-carboxamide is a subject of interest in synthetic chemistry, particularly in the synthesis and reactivity of furan derivatives. Research has demonstrated the synthesis of related compounds through the coupling of amines with furan-2-carbonyl chloride, followed by reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). These methodologies provide pathways for the creation of a wide array of furan derivatives, showcasing the versatility of the furan moiety in synthetic organic chemistry.

Biological Activities

Some furan-2-carboxamide derivatives exhibit significant biological activities, including antimicrobial properties. Studies have found that certain N-substituted furan-2-carboxamide derivatives show good activity against various strains of bacteria and yeasts, highlighting their potential as antimicrobial agents (Popiołek, Biernasiuk, & Malm, 2016). Moreover, furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus, demonstrating the potential of furan derivatives in antiviral research (Yongshi et al., 2017).

Advanced Materials and Technologies

Furan derivatives are also explored for their applications in advanced materials and technologies. For instance, phenothiazine derivatives with furan linkers have been synthesized and utilized in dye-sensitized solar cells, revealing the impact of conjugated linkers on device performance and showing improved solar energy conversion efficiency (Kim et al., 2011). This research indicates the potential of furan derivatives in enhancing the efficiency of renewable energy technologies.

Neurological Research

In neurological research, furan derivatives have been investigated for their potential in imaging and diagnosing neuroinflammatory conditions. For example, PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) with a specific furan-carboxamide derivative has provided insights into neuroinflammation associated with various neuropsychiatric disorders (Horti et al., 2019). This research underscores the utility of furan derivatives in the development of diagnostic tools for neurological conditions.

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including voltage-gated sodium channels .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. For instance, articaine, a 2,3,4-trisubstituent thiophene, acts as a voltage-gated sodium channel blocker .

Biochemical Pathways

Thiophene-based compounds have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of other thiophene-based compounds have been studied . For instance, in a study on the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, it was found that the product reached >99.5% ee (enantiomeric excess) with a rate of formation similar to those measured with 16–26 g/l substrate .

Result of Action

Thiophene-based compounds have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

In a study on the bioreduction of n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, it was found that the enantiomeric excess of the product diminished with 35–40 g substrate/l .

Future Directions

The future directions for research on this compound would likely involve further exploration of its properties and potential applications. Thiophene derivatives are of interest in a variety of fields, including medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-13(16,7-10-4-6-18-8-10)9-14-12(15)11-3-2-5-17-11/h2-6,8,16H,7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDKKEYHFOCRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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